molecular formula C16H12FN3O3S2 B378012 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide CAS No. 307544-88-3

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Cat. No. B378012
CAS RN: 307544-88-3
M. Wt: 377.4g/mol
InChI Key: ZPSCMNOIZQJCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is commonly referred to as FTSPB and belongs to the class of sulfonamide drugs.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves the inhibition of enzymes involved in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. These mechanisms contribute to its anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide have been studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory cytokines and mediators. In animal studies, it has been shown to reduce tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide in lab experiments is its specificity for certain targets. It has been shown to selectively inhibit carbonic anhydrase and histone deacetylases. However, its use may be limited by its solubility and stability in aqueous solutions. Additionally, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Additionally, its use as a probe in imaging studies may have applications in the diagnosis and treatment of various diseases. Further optimization of the synthesis method may also improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves a series of chemical reactions. The starting material is 3-fluoro-4-nitrobenzoic acid, which is converted into 3-fluoro-4-aminobenzoic acid. This intermediate is then reacted with 4-(thiazol-2-ylsulfamoyl)aniline to form the final product, 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide has shown potential applications in scientific research. It has been studied for its anticancer activity, as it inhibits the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties. Additionally, it has been used as a probe in imaging studies to detect specific targets in biological systems.

properties

IUPAC Name

3-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSCMNOIZQJCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

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